2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a carboxamide group, a chloro group, and an ethylsulfanyl butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-(ethylsulfanyl)butan-2-amine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(methylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide
- 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-ethylpyridine-3-carboxamide
- 2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-4-carboxamide
Uniqueness
2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-4-18-9-7-10(2)16(3)13(17)11-6-5-8-15-12(11)14/h5-6,8,10H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRSONSOXNJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N(C)C(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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